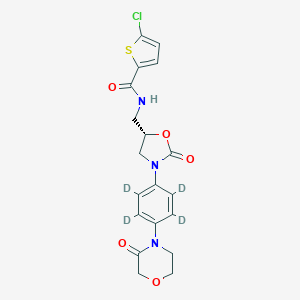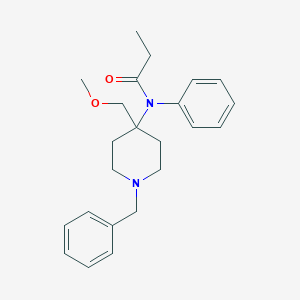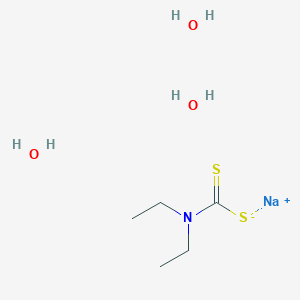
リバロキサバン-d4
概要
説明
Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. It is primarily used as an internal standard for the quantification of rivaroxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in Rivaroxaban-d4 replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analysis.
科学的研究の応用
Rivaroxaban-d4 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of rivaroxaban.
Biology: Employed in studies involving the metabolism and pharmacokinetics of rivaroxaban.
Medicine: Utilized in clinical research to monitor the levels of rivaroxaban in patients.
Industry: Applied in the development and quality control of pharmaceutical formulations containing rivaroxaban.
作用機序
Rivaroxaban-d4, like rivaroxaban, exerts its effects by directly inhibiting Factor Xa, a crucial enzyme in the blood coagulation cascade . By inhibiting Factor Xa, rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism makes it effective in the prevention and treatment of thromboembolic disorders.
Similar Compounds:
Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: A direct Factor Xa inhibitor with similar applications.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Comparison: Rivaroxaban-d4 is unique in its use as an internal standard for analytical purposes, which distinguishes it from other anticoagulants. While apixaban, edoxaban, and dabigatran are used for similar therapeutic purposes, Rivaroxaban-d4’s deuterated form provides advantages in analytical precision and accuracy .
Safety and Hazards
将来の方向性
The FDA has approved two pediatric indications for Rivaroxaban: the treatment of venous thromboembolism (VTE, or blood clots) and reduction in the risk of recurrent VTE in patients from birth to less than 18 years after at least five days of initial parenteral (injected or intravenous) anticoagulant treatment; and thromboprophylaxis (prevention of blood clots and blood-clot related events) in children aged two years and older with congenital heart disease who have undergone the Fontan procedure . This suggests that Rivaroxaban and its derivatives like Rivaroxaban-d4 may have more applications in the future.
生化学分析
Biochemical Properties
Rivaroxaban-d4 demonstrates a significant selectivity for Factor Xa, which is over 10,000-fold greater compared to other related serine proteases . Factor Xa is a key enzyme in the coagulation cascade, playing a central role in thrombin formation . Rivaroxaban-d4, by inhibiting Factor Xa, interferes with the normal clotting process, making it a potent anticoagulant .
Cellular Effects
Rivaroxaban-d4, like its parent compound rivaroxaban, exerts its effects at the cellular level primarily by inhibiting Factor Xa . This inhibition disrupts the coagulation cascade, reducing thrombin formation and thereby decreasing the likelihood of blood clot formation .
Molecular Mechanism
Rivaroxaban-d4 acts as a direct inhibitor of Factor Xa . It binds directly and reversibly to Factor Xa, inhibiting both free and clot-bound Factor Xa, as well as prothrombinase activity . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .
Temporal Effects in Laboratory Settings
The pharmacokinetic profile of rivaroxaban, which Rivaroxaban-d4 is used to quantify, is consistent across a broad range of patient populations . It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The elimination of rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .
Metabolic Pathways
Rivaroxaban, which Rivaroxaban-d4 is used to quantify, undergoes metabolic degradation with approximately one-third of the dose being eliminated as unchanged active drug in the urine . It is a substrate of CYP3A4 and P-glycoprotein .
Transport and Distribution
Rivaroxaban, which Rivaroxaban-d4 is used to quantify, is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban-d4 involves the incorporation of deuterium atoms into the rivaroxaban molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the starting materials used.
Industrial Production Methods: Industrial production of Rivaroxaban-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium gas exchange, purification, and quality control to meet the required standards for analytical use.
化学反応の分析
Types of Reactions: Rivaroxaban-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound.
特性
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-UJCPGTITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649494 | |
| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132681-38-9 | |
| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)




![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)




